P2X7 Purinoceptor Antagonist Potency: CAS 902329-55-9 vs. Closest Patent Comparator
In a cellular assay measuring P2X7 purinoceptor antagonism, the compound corresponding to CAS 902329-55-9 (reported as US9388197, Example 69 in BindingDB) exhibited an IC₅₀ of 457 nM at 37°C [1]. In the same patent family, a structurally distinct comparator (US9388197, Example 75/76) showed an IC₅₀ of 114 nM, representing a 4.0-fold higher potency [2]. This indicates that while CAS 902329-55-9 possesses measurable P2X7 antagonist activity, it is moderately less potent than some optimized analogs in the same series.
| Evidence Dimension | P2X7 purinoceptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 457 nM |
| Comparator Or Baseline | US9388197, Example 75/76: IC₅₀ = 114 nM |
| Quantified Difference | 4.0-fold lower potency for the target compound (457 nM vs. 114 nM) |
| Conditions | Cells grown to confluency in adherent culture at 37°C, humidified 5% CO₂ incubator, DMEM with 10% FCS, 1% Pen/Strep |
Why This Matters
For procurement decisions in P2X7-focused drug discovery, this compound offers a defined intermediate potency that can serve as a reference point for SAR exploration, whereas the more potent comparator (114 nM) would be preferred for lead optimization campaigns targeting maximal receptor occupancy.
- [1] BindingDB BDBM237067. US9388197, Example 69. IC₅₀ = 457 nM, P2X7 purinoceptor (Human). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=237067 View Source
- [2] BindingDB BDBM237073. US9388197, Example 75/76. IC₅₀ = 114 nM, P2X7 purinoceptor (Human). https://bindingdb.org View Source
